1,2-Bis(2-methoxyphenyl)ethane-1,2-dione
Overview
Description
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione is an organic compound with the molecular formula C16H14O4. It belongs to the class of α-dicarbonyl compounds, which are known for their interesting chemical and physical properties. This compound is characterized by the presence of two methoxy groups attached to the phenyl rings, which influence its reactivity and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzaldehyde with an oxidizing agent such as nitric acid or potassium permanganate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2-Bis(2-methoxyphenyl)ethane-1,2-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. The compound’s α-dicarbonyl structure allows it to form covalent bonds with nucleophilic sites on proteins, leading to cross-linking and inhibition of enzyme activity . This mechanism is particularly relevant in the context of inhibiting carboxylesterases .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has additional methoxy groups, which can influence its reactivity and applications.
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar in structure but with methoxy groups in different positions, affecting its chemical behavior.
Uniqueness
The presence of methoxy groups in the 2-position of the phenyl rings provides distinct electronic and steric effects compared to other similar compounds .
Properties
IUPAC Name |
1,2-bis(2-methoxyphenyl)ethane-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-9-5-3-7-11(13)15(17)16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDAJROJMZJKFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C(=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278614 | |
Record name | o-Anisil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6706-92-9 | |
Record name | o-Anisil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Anisil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.